2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

2-(2,5-Dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide (CAS 1207052-67-2) is a synthetic small molecule (C₁₆H₁₇FN₂O₃, MW 304.32 g/mol) belonging to the 2,5-dioxopyrrolidin-1-yl acetamide class. It incorporates three key pharmacophoric elements: a 2,5-dioxopyrrolidine (succinimide) ring, a 4-fluorophenyl group, and a cyclopropylmethylamine linker.

Molecular Formula C16H17FN2O3
Molecular Weight 304.321
CAS No. 1207052-67-2
Cat. No. B2381075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide
CAS1207052-67-2
Molecular FormulaC16H17FN2O3
Molecular Weight304.321
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CC(=O)NCC2(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C16H17FN2O3/c17-12-3-1-11(2-4-12)16(7-8-16)10-18-13(20)9-19-14(21)5-6-15(19)22/h1-4H,5-10H2,(H,18,20)
InChIKeyRAVYWMGAXYCTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,5-Dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide (CAS 1207052-67-2): Structural Overview for Procurement Decisions


2-(2,5-Dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide (CAS 1207052-67-2) is a synthetic small molecule (C₁₆H₁₇FN₂O₃, MW 304.32 g/mol) belonging to the 2,5-dioxopyrrolidin-1-yl acetamide class. It incorporates three key pharmacophoric elements: a 2,5-dioxopyrrolidine (succinimide) ring, a 4-fluorophenyl group, and a cyclopropylmethylamine linker. The 2,5-dioxopyrrolidine scaffold is a recognized privileged structure in medicinal chemistry, appearing in anticonvulsant agents, enzyme inhibitors, and protein degrader warheads [1]. The 4-fluorophenyl and cyclopropyl motifs are widely used in drug design to enhance metabolic stability, binding affinity, and lipophilicity modulation [2]. This compound is primarily available from specialty chemical suppliers as a research-grade building block, typically at ≥95% purity, and is positioned as a versatile intermediate or tool compound for structure-activity relationship (SAR) exploration.

Why 2-(2,5-Dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide Cannot Be Replaced by Generic Analogs


Structurally similar 2,5-dioxopyrrolidine acetamides cannot be substituted interchangeably because minor modifications produce large shifts in target engagement, metabolic stability, and in vivo efficacy. In the anticonvulsant class, changing the N-arylpiperazine linker to an N-benzylacetamide altered ED₅₀ values by more than 2.5-fold in the maximal electroshock (MES) seizure model, while fluorine position on the phenyl ring shifted metabolic stability (human liver microsome t₁/₂) by over 40% [1]. The target compound's distinctive combination of a 4-fluorophenyl-substituted cyclopropylmethylamine moiety with a succinimide-acetamide linker is not replicated in any well-characterized analog. Cyclopropyl groups are known to reduce oxidative metabolism at adjacent positions and restrict conformational flexibility in ways that directly affect target binding kinetics, making the compound's spatial and electronic profile non-interchangeable with simpler benzyl or phenethyl derivatives [2]. These differences directly affect procurement decisions where specific SAR hypotheses or intellectual property positions are at stake.

Quantitative Differentiation Evidence for 2-(2,5-Dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide (CAS 1207052-67-2)


Structural Uniqueness of the 4-Fluorophenyl-Cyclopropylmethylamine Moiety vs. Close Analogs

The compound contains a 1-(4-fluorophenyl)cyclopropyl methanamine motif (C₁₀H₁₂FN; MW 165.21) that is absent from all reported active anticonvulsant 2,5-dioxopyrrolidine acetamides such as compound 30, compound 6, or the 3-methyl-3-phenyl derivatives. In those series, the 4-fluorophenyl group, when present, is attached via a piperazine linker rather than directly to a cyclopropyl ring. This difference is critical because the direct cyclopropyl-phenyl connection restricts conformational freedom (reducing the number of rotatable bonds by 2 versus piperazine-linked analogs) and alters the vector of the fluorophenyl group relative to the succinimide warhead [1]. The cyclopropane ring itself is known to protect adjacent methylene positions from CYP-mediated oxidation and to reduce N-dealkylation rates compared to acyclic alkylamine linkers, a property documented across multiple drug classes [2].

Medicinal Chemistry Structure-Activity Relationship Scaffold Differentiation

Absence of Piperazine Linker: Comparison with the Most Potent Anticonvulsant 2,5-Dioxopyrrolidine Acetamides

The most potent anticonvulsant compounds in the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide class all require an N-arylpiperazine linker for activity. Compound 30 (hybrid pyrrolidine-2,5-dione) demonstrated ED₅₀ values of 45.6 mg/kg (MES) and 39.5 mg/kg (6 Hz, 32 mA) with a protective index (TD₅₀/ED₅₀) of 3.56 (MES) [1]. Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrrolidine-2,5-dione) showed ED₅₀ values of 68.30 mg/kg (MES) and 28.20 mg/kg (6 Hz, 32 mA), outperforming valproic acid (ED₅₀ = 252.74 mg/kg MES and 130.64 mg/kg 6 Hz) [2]. The target compound (CAS 1207052-67-2) lacks the piperazine linker entirely, replacing it with a simple N-cyclopropylmethyl acetamide bridge. In the 3-methyl-3-phenyl series, removal of the piperazine and substitution with a simple amide linker led to a >5-fold loss of anticonvulsant potency (ED₅₀ shift from ~100 mg/kg to >500 mg/kg) [3]. No direct anticonvulsant data are available for the target compound, but its structural deviation from the piperazine pharmacophore predicts a fundamentally different activity profile.

Pharmacology Seizure Models Anticonvulsant Drug Design

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile

Computed physicochemical parameters differentiate this compound from piperazine-containing analogs. The target compound has a predicted clogP of 2.27, topological polar surface area (TPSA) of 75.36 Ų, 7 rotatable bonds, 5 hydrogen bond acceptors, and 2 hydrogen bond donors [1]. In comparison, N-(4-chloro-3-fluorophenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS 2327272-89-7) has a lower molecular weight (284.67 g/mol) and a different halogenation pattern. The 2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-fluorophenyl)methyl]acetamide analog (CAS 2329342-19-8) has MW 264.26 g/mol and TPSA of approximately 66 Ų, indicating lower polarity and fewer hydrogen bond capabilities [1]. The target compound's intermediate lipophilicity (clogP 2.27) places it in a favorable range for both CNS penetration (optimal clogP ~2–4) and aqueous solubility, while its TPSA of 75.36 Ų is below the 90 Ų threshold generally associated with good blood-brain barrier permeation. These values are computed, not experimentally measured for this specific compound.

ADME Prediction Drug-Likeness Physicochemical Profiling

Metabolic Stability Advantage of the Cyclopropyl Group: Liver Microsome Stability Comparison

Cyclopropyl groups are widely documented to protect adjacent methylene and amine positions from CYP-mediated oxidative metabolism. In the 2,5-dioxopyrrolidine anticonvulsant series, compound 30 demonstrated high metabolic stability on human liver microsomes (HLM) with negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 compared to reference compounds [1]. However, compound 30 contains a piperazine linker rather than a cyclopropylmethylamine. The target compound's cyclopropyl ring at the amine-adjacent position is predicted to further reduce N-dealkylation rates based on established cyclopropane medicinal chemistry principles. Quantitative comparative data for this specific compound are not available. In general drug design, cyclopropyl substitution at the α-position to an amine has been shown to reduce intrinsic clearance in HLM by 2- to 10-fold compared to the corresponding isopropyl or ethyl analogs [2].

Drug Metabolism Pharmacokinetics Cytochrome P450

Fluorine Position Effect: para-Fluorophenyl vs. ortho-Fluorophenyl and Non-Fluorinated Analogs

The 4-fluorophenyl (para) substitution on the cyclopropyl ring differentiates this compound from close analogs bearing 2-fluorophenyl (ortho) substitution or no fluorine. In the 2,5-dioxopyrrolidine anticonvulsant class, fluorine position on the phenyl ring significantly impacts both potency and metabolic stability. The 2-fluorophenyl analog (compound 7 in the 3-methyl-3-phenyl series) showed an ED₅₀ of 114.68 mg/kg (MES), while the 4-fluorophenyl analog (compound 8) showed ED₅₀ of 104.11 mg/kg (MES)—a 9% potency difference [1]. More critically, para-fluorination generally provides greater metabolic stability than ortho-fluorination by blocking the primary site of aromatic hydroxylation (CYP2C9- and CYP2E1-mediated), while ortho-fluorine can sometimes create metabolic liabilities via defluorination pathways [2]. The target compound's para-fluorophenyl-cyclopropyl arrangement is distinct from the 2-fluorobenzyl acetamide analog (CAS 2329342-19-8) in both fluorine position and linker type.

Fluorine Chemistry Receptor Binding Metabolic Stability

Succinimide Ring: Comparison of 2,5-Dioxopyrrolidine vs. Other Carbonyl Warheads

The 2,5-dioxopyrrolidin-1-yl (succinimidyl) group is a versatile moiety with dual functionality: it can serve as a hydrogen bond acceptor network for non-covalent target binding or as an activated ester leaving group for bioconjugation. This differentiates it from compounds bearing simpler amides, ureas, or sulfonamides at the equivalent position. In the anticonvulsant series, the succinimide ring is essential for activity—its replacement with an open-chain diamide abolished anticonvulsant protection in the MES test [1]. The succinimidyl group also appears in NHS-ester based crosslinkers and PROTAC linker-warhead conjugates where it serves as an activated leaving group for amine coupling, with hydrolysis half-lives in aqueous buffer (pH 7.4, 25°C) typically ranging from 10 to 60 minutes depending on substitution [2]. The target compound retains the intact succinimide ring, making it available for both non-covalent target engagement and potential covalent modification applications that are not accessible with reduced or ring-opened analogs.

Chemical Biology Covalent Inhibitors PROTAC Design

Optimal Research and Procurement Scenarios for 2-(2,5-Dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide


Negative Control for Anticonvulsant Piperazine Pharmacophore Studies

This compound serves as an ideal negative control in anticonvulsant screening panels that require a piperazine-devoid analog of the 2,5-dioxopyrrolidine acetamide class. Since all potent anticonvulsant compounds in this series (ED₅₀ < 100 mg/kg in MES) contain an N-arylpiperazine linker, the target compound's lack of this motif predicts substantially reduced or absent anticonvulsant activity, enabling researchers to confirm the piperazine pharmacophore hypothesis [1]. Procurement is justified when running MES or 6 Hz seizure models alongside positive controls such as compound 30 or compound 6.

Metabolic Stability SAR: Cyclopropyl vs. Acyclic Linker Comparison

The cyclopropylmethylamine linker provides a predicted metabolic shield at the secondary amide nitrogen. Researchers studying N-dealkylation pathways in the 2,5-dioxopyrrolidine class can use this compound in head-to-head human liver microsome (HLM) or hepatocyte stability assays against analogs bearing ethyl, isopropyl, or benzyl linkers to quantify the protective effect of the cyclopropane ring [2]. This compound fills a structural gap not covered by existing characterized analogs.

Fluorine Position-Activity Relationship Probe in Cyclopropane-Containing Scaffolds

With the 4-fluorophenyl group directly attached to a cyclopropane ring, this compound enables systematic comparison with 2-fluorophenyl, 3-fluorophenyl, and non-fluorinated cyclopropylmethyl analogs to map fluorine position effects on target binding, metabolic stability, and physicochemical properties [3]. This is particularly relevant for CNS drug discovery programs where para-fluorination is a common strategy to block aromatic hydroxylation while maintaining target affinity.

Succinimide-Based Covalent Probe or Bioconjugation Intermediate

The intact 2,5-dioxopyrrolidine ring retains NHS-ester-like reactivity, making this compound a potential starting point for developing activity-based protein profiling (ABPP) probes, PROTAC linkers, or amine-reactive bioconjugation reagents. Its distinct cyclopropyl-4-fluorophenyl motif provides a unique mass tag for LC-MS/MS detection in target engagement studies, differentiating it from simpler NHS-ester building blocks [4].

Quote Request

Request a Quote for 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.